molecular formula C9H4ClF3N2S2 B14082033 2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid

2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid

Cat. No.: B14082033
M. Wt: 296.7 g/mol
InChI Key: BWNQRKMNLXCKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with cyanoethanedithioic acid under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid is unique due to the presence of both the cyano and dithioic acid groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2S2/c10-6-1-4(9(11,12)13)3-15-7(6)5(2-14)8(16)17/h1,3,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNQRKMNLXCKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C#N)C(=S)S)NC=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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